molecular formula C2H6MgO3 B099722 Magnesium acetate tetrahydrate CAS No. 16674-78-5

Magnesium acetate tetrahydrate

Cat. No.: B099722
CAS No.: 16674-78-5
M. Wt: 102.37 g/mol
InChI Key: IONBZDGFUXRXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium acetate tetrahydrate is a hydrated form of anhydrous magnesium acetate salt with the chemical formula of Mg(CH3COO)2 • 4H2O. As a salt form of magnesium, magnesium acetate is one of the bioavailable forms of magnesium and forms a very water soluble compound. Magnesium is an essential element and second most abundant cation in the body that plays a key role in maintaining normal cellular function such as production of ATP and efficient enzyme activity. This compound can be used as an electrolyte supplementation or a reagent in molecular biology experiments.
This compound is the hydrated acetate salt form of magnesium. Magnesium is a divalent cation essential for a number of biochemical processes involved in nerve signaling, bone mineralization and muscle contractions. About 350 enzymes involved in glycolysis and the Krebs cycle, formation of cyclic-AMP and ATP, cellular signal transduction and protein and nucleic acid synthesis are dependent on magnesium.
See also: Magnesium Cation (has active moiety) ... View More ...

Mechanism of Action

Target of Action

Magnesium acetate tetrahydrate primarily targets the adenylyl cyclase complex . Magnesium is an essential element and the second most abundant cation in the body, playing a key role in maintaining normal cellular function such as the production of ATP and efficient enzyme activity .

Mode of Action

Magnesium ions from this compound electrostatically stabilize the adenylyl cyclase complex, enhancing its catalytic actions and the production of cAMP . This compound also participates in protein synthesis and ATP production, as well as adenylyl cyclase pathway and tyrosine kinase signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the adenylyl cyclase pathway and tyrosine kinase signaling pathways , which are crucial for many cellular functions . Additionally, it may also play a role in regulating glucose metabolism .

Pharmacokinetics

It is known that this compound is very water-soluble , which could influence its absorption and distribution in the body.

Result of Action

The action of this compound results in several molecular and cellular effects. As a magnesium salt-containing laxative, it can prevent constipation and restore normal bowel function . When used as an electrolyte supplementation, it induces diuresis and a metabolic alkalinizing effect . It is also used as a source of water and electrolytes when combined with dextrose and other salts to form intravenous infusions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, due to its hygroscopic nature, it must be stored away from water . . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Magnesium acetate tetrahydrate plays a crucial role in several biochemical reactions. It is involved in glycolysis and the Krebs cycle, where it acts as a cofactor for various enzymes. For instance, it interacts with enzymes such as hexokinase and phosphofructokinase in glycolysis, facilitating the phosphorylation of glucose and fructose-6-phosphate, respectively . Additionally, this compound is essential for the formation of cyclic-AMP and ATP, which are vital for cellular energy transfer and signaling . The compound also interacts with proteins and other biomolecules, stabilizing their structures and enhancing their functions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can enhance the activity of protein kinases, which are crucial for signal transduction and cellular responses to external stimuli . Furthermore, it can affect gene expression by acting as a cofactor for transcription factors and other DNA-binding proteins, thereby regulating the transcription of specific genes. In terms of cellular metabolism, this compound is involved in the synthesis of ATP, which is the primary energy currency of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, it binds to enzymes and proteins, either activating or inhibiting their functions. For instance, this compound can activate enzymes involved in ATP synthesis by binding to their active sites and facilitating the transfer of phosphate groups . Additionally, it can inhibit certain enzymes by competing with other metal ions for binding sites, thereby modulating their activities. The compound also influences gene expression by binding to transcription factors and other DNA-binding proteins, altering their ability to regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or moisture . Over time, the degradation of this compound can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and cellular metabolism . The stability and degradation of this compound must be carefully monitored to ensure consistent results in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and improve metabolic processes. At high doses, it can have toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity. It is essential to determine the optimal dosage of this compound to maximize its benefits while minimizing potential adverse effects in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the Krebs cycle. It acts as a cofactor for enzymes such as hexokinase and phosphofructokinase, facilitating the phosphorylation of glucose and fructose-6-phosphate . Additionally, it is essential for the formation of cyclic-AMP and ATP, which are crucial for cellular energy transfer and signaling . The compound also interacts with other enzymes and cofactors, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its solubility and binding affinity to different biomolecules. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria, where it plays a role in ATP synthesis and other metabolic processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it participates in ATP synthesis and other metabolic processes. The subcellular localization of this compound is crucial for its role in cellular metabolism and energy transfer.

Properties

Key on ui mechanism of action

Magnesium ions electrostatically stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP. They also regulate the level of phosphorylation in various pathways by formation of transition state of phosphoryl transfer reaction by protein kinases and stabilize ATP binding to protein kinases via electrostatic interactions. Many metabolic enzymes involved in glycolysis and Krebs cycle are magnesium-dependent. Magnesium-containing laxatives cause diarrhea through water retention and increased fecal mass that stimulates peristalsis. When used as an electrolyte supplementation, magnesium acetate tetrahydrate induces diuresis and metabolic alkalinizing effect. Magnesium ions enhance reactivity of arteries to vasoconstrictors, promotes vasoconstriction, and increases peripheral resistance, leading to increased blood pressure through potential competition with calcium ions in the vascular system. Magnesium ions also regulate other ions entering and exiting the cell membrane by acting as a ligand in N-methyl-D-aspartate receptor.

CAS No.

16674-78-5

Molecular Formula

C2H6MgO3

Molecular Weight

102.37 g/mol

IUPAC Name

magnesium;diacetate;tetrahydrate

InChI

InChI=1S/C2H4O2.Mg.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

InChI Key

IONBZDGFUXRXLQ-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mg+2]

Canonical SMILES

CC(=O)O.O.[Mg]

boiling_point

117.1 °C at 760 mmHg

Key on ui other cas no.

16674-78-5

physical_description

Colorless or white deliquescent solid;  [Merck Index] White hygroscopic solid with an odor like vinegar;  [Acros Organics MSDS]

solubility

Soluble

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution of magnesium acetate tetrahydrate was prepared by adding one part by weight of the magnesium acetate compound to five parts by weight of water. A glassware article (bottle) was heated to provide a surface temperature of about 640° C. The solution of magnesium acetate was sprayed at a flow rate of about 0.5 grams per second while the glassware was rotated upon a turntable at 78 rpm. Approximately 16 revolutions of the glassware bottle occurred during an application. A clear, transparent coating of magnesium oxide was formed on the bottle. Thereafter, when the glassware had cooled to 120° C., a commercial "cold end" coating, i.e., GLAS-LUBE 1000 available from Crown Chemical Company, diluted by a factor of 100 by weight in distilled water was sprayed at the rate of 1 gram of "cold end" coating solution per second for a period of 5 revolutions of the glassware on the turntable as discussed above. The thus coated article with both "hot end" and "cold end" coatings was tested for lubrication both wet and dry. Under both conditions lubrication was found to be excellent when two such glassware articles were manually rubbed together.
Name
magnesium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
magnesium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium acetate tetrahydrate
Reactant of Route 2
Magnesium acetate tetrahydrate
Reactant of Route 3
Magnesium acetate tetrahydrate
Reactant of Route 4
Magnesium acetate tetrahydrate
Reactant of Route 5
Magnesium acetate tetrahydrate
Reactant of Route 6
Magnesium acetate tetrahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.